N-(3-(5-(2,4-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
This compound features a dihydropyrazole core substituted with a 2,4-dimethoxyphenyl group at position 5, a propionyl group at position 1, and a methanesulfonamide moiety attached to a phenyl ring at position 2.
Properties
IUPAC Name |
N-[3-[3-(2,4-dimethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-5-21(25)24-19(17-10-9-16(28-2)12-20(17)29-3)13-18(22-24)14-7-6-8-15(11-14)23-30(4,26)27/h6-12,19,23H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGJIANJNRVHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which could suggest a similar mechanism for this compound.
Mode of Action
It is known that pyrazoline derivatives, which this compound is a part of, have confirmed biological and pharmacological activities. They have been associated with various activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more.
Biochemical Pathways
It is known that pyrazoline derivatives can affect various cellular components negatively, particularly in the presence of oxidative stress. For example, they can increase the formation of malondialdehyde (MDA), a common biomarker for cells and tissue oxidative injury.
Pharmacokinetics
It is known that similar compounds, such as indole derivatives, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities.
Result of Action
It is known that similar compounds, such as pyrazoline derivatives, can affect normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms.
Action Environment
It is known that similar compounds, such as 3,4-dimethoxyphenethylamine, occur naturally in various species of cacti such as san pedro and peruvian torch, suggesting that these compounds may be stable and effective in a variety of environmental conditions.
Biological Activity
N-(3-(5-(2,4-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, identified by its CAS number 1448135-36-1, is a novel compound that exhibits significant biological activity. This article reviews the pharmacological properties, mechanism of action, and therapeutic potential of this compound based on existing literature.
- Molecular Formula : C21H25N3O5S
- Molecular Weight : 431.5 g/mol
- Structure : The compound features a pyrazole ring substituted with a methanesulfonamide group and two methoxy groups on the phenyl ring.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with pyrazole derivatives, including antitumor, anti-inflammatory, and antimicrobial effects. The specific compound under review has been shown to exhibit promising results in several of these areas.
Antitumor Activity
Research indicates that pyrazole derivatives can inhibit key oncogenic pathways. For instance:
- Inhibition of Kinases : Studies have demonstrated that certain pyrazole compounds effectively inhibit BRAF(V600E) and EGFR kinases, which are crucial in cancer cell proliferation and survival .
- Cell Line Studies : In vitro studies using breast cancer and lung cancer cell lines have shown that this compound can induce apoptosis and inhibit cell migration .
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties:
- Cytokine Inhibition : It has been observed to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
- Animal Models : In vivo studies using murine models of inflammation have shown significant reductions in swelling and pain when treated with this compound .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives is well-documented:
- Broad-Spectrum Activity : this compound has demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:
- Substituent Effects : The presence of methoxy groups on the phenyl ring enhances lipophilicity, improving cellular uptake and bioavailability.
- Pyrazole Core Importance : The 4,5-dihydro-pyrazole structure is critical for maintaining biological activity against targeted enzymes and receptors .
Case Studies
Several case studies illustrate the efficacy of this compound:
- Breast Cancer Study : A study involving MCF7 breast cancer cells showed a dose-dependent reduction in cell viability upon treatment with varying concentrations of the compound.
- Inflammation Model : In a carrageenan-induced paw edema model in rats, treatment with the compound resulted in a significant decrease in paw swelling compared to control groups.
Comparison with Similar Compounds
Methodological Considerations
- Crystallography: The SHELX software suite () is widely used for structural validation of such compounds, ensuring accurate determination of substituent geometry and stereochemistry .
Q & A
Q. What are the key structural features and functional groups of this compound, and how do they influence its reactivity?
The compound contains a pyrazole ring substituted with a 2,4-dimethoxyphenyl group, a propionyl chain, and a methanesulfonamide moiety. These groups contribute to its polarity, hydrogen-bonding capacity, and stability under physiological conditions. The pyrazole ring enables π-π stacking interactions with biological targets, while the sulfonamide group enhances solubility and binding affinity to enzymes like cyclooxygenases . Structural analysis via X-ray crystallography or NMR (e.g., H/C) is critical to confirm regiochemistry and stereochemistry .
Q. What are the standard synthetic routes for this compound, and what are common yield-limiting steps?
Synthesis typically involves:
- Step 1 : Condensation of 2,4-dimethoxyphenylhydrazine with a β-keto ester to form the pyrazole ring.
- Step 2 : Propionylation of the pyrazole nitrogen using propionic anhydride.
- Step 3 : Sulfonylation of the aniline intermediate with methanesulfonyl chloride. Key challenges include controlling regioselectivity during pyrazole formation and avoiding over-sulfonylation. Yields (~50–70%) are often limited by side reactions; optimizing solvent polarity (e.g., DMF vs. ethanol) and temperature (60–80°C) improves efficiency .
Q. Which analytical techniques are essential for characterizing purity and stability?
- HPLC : To assess purity (>95% required for biological assays) .
- NMR Spectroscopy : Confirms structural integrity (e.g., absence of rotamers in the sulfonamide group) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 485.57) . Stability studies under varying pH (4–9) and temperature (4–37°C) are recommended to identify degradation pathways .
Advanced Research Questions
Q. How can computational modeling (e.g., QSAR, molecular docking) guide the optimization of this compound’s bioactivity?
Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., methoxy vs. fluoro groups) with biological activity. For example:
| Substituent Position | Electron-Withdrawing Effect | LogP | IC (nM) |
|---|---|---|---|
| 2,4-Dimethoxy | Low | 2.8 | 150 |
| 3-Fluoro | High | 3.1 | 85 |
| Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like COX-2, highlighting hydrophobic interactions with the pyrazole ring and hydrogen bonds with sulfonamide . |
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
Discrepancies often arise from poor bioavailability or metabolic instability. Strategies include:
- Pharmacokinetic Profiling : Measure plasma half-life (t) and clearance rates in rodent models.
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., O-demethylation of methoxy groups) .
- Formulation Optimization : Nanoencapsulation or prodrug design to enhance solubility .
Q. What methodologies address low reproducibility in enzymatic inhibition assays?
- Standardized Assay Conditions : Fixed ATP concentrations (1 mM) and pH (7.4) for kinase assays.
- Positive Controls : Use staurosporine or other reference inhibitors to validate assay sensitivity.
- Statistical Validation : Triplicate runs with Z’-factor >0.5 to ensure robustness .
Q. How can reaction pathways be optimized for scalability while maintaining stereochemical purity?
- Flow Chemistry : Enhances heat/mass transfer for exothermic steps (e.g., sulfonylation) .
- Catalyst Screening : Test Pd/C or nickel catalysts for hydrogenation steps to minimize racemization .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Data Contradiction Analysis
Q. How to interpret conflicting reports on its antimicrobial vs. anti-inflammatory activity?
- Target Selectivity Profiling : Test against panels of Gram-positive/negative bacteria and inflammatory markers (e.g., TNF-α, IL-6).
- Dose-Response Studies : Determine if dual activity is concentration-dependent (e.g., MIC = 8 µg/mL for S. aureus vs. IC = 200 nM for COX-2) .
- Mechanistic Studies : Use gene knockout models (e.g., TLR4 mice) to isolate pathways .
Methodological Recommendations
- Synthetic Chemistry : Prioritize microwave-assisted synthesis for time-sensitive steps (30–50% reduction in reaction time) .
- Biological Assays : Employ 3D tumor spheroids or organoids to better mimic in vivo conditions .
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for computational datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
